N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-8(5-6-12-15)10(16)14-11-13-7-3-2-4-9(7)17-11/h5-6H,2-4H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZYMMYZARYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]thiazole intermediate, which can be achieved through the cyclization of appropriate precursors such as cyclopentanone and thiourea under acidic conditions . This intermediate is then reacted with a pyrazole derivative, such as 1-methyl-1H-pyrazole-5-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme functions or as a ligand in receptor binding studies. Its structural features could enable interactions with specific biological targets, making it useful in the investigation of biochemical pathways.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is structurally distinct from related derivatives in the following ways:
Table 1: Structural and Functional Comparisons
Key Observations :
- Heterocycle Core: The target’s cyclopenta[d]thiazole differs from cyclopenta[b]thiophene (Compound 24) in sulfur placement and aromaticity.
- Substituent Effects : The 1-methylpyrazole group in the target compound may improve metabolic stability compared to hydrazine derivatives (e.g., ) or pyridinyl-thiazoles (). Methyl groups often reduce oxidative degradation in vivo .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methylpyrazole substituent increases logP compared to polar sulfamoyl groups (Compound 24), enhancing membrane permeability but possibly reducing solubility .
- Metabolic Stability : Thiazoles are generally more resistant to CYP450 oxidation than thiophenes, suggesting longer half-lives for the target compound .
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a cyclopenta[d]thiazole ring fused with a pyrazole moiety, which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 297.4 g/mol . The presence of heteroatoms such as nitrogen and sulfur suggests potential interactions with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Cell Line Studies : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) by inducing apoptosis .
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, although detailed studies are required to elucidate these pathways further.
- Receptor Interaction : Interaction studies have indicated that the compound can bind to certain receptors, potentially altering their activity and influencing downstream signaling pathways relevant to tumor growth and inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(5,6-dihydro-thiazolyl)-indoles | Contains thiazole and indole rings | Notable for specific anticancer properties |
| Indole derivatives | Basic indole structure | Lacks cyclopenta ring; different reactivity |
| Thiazole-based compounds | Thiazole ring present | Typically lacks indole moiety; different pharmacological profile |
This table illustrates how this compound stands out due to its unique combination of structural elements, conferring distinct chemical reactivity and biological activity compared to other related compounds.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic contexts:
- Study on Lung Cancer : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models, suggesting its potential as a novel therapeutic agent for lung cancer .
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
